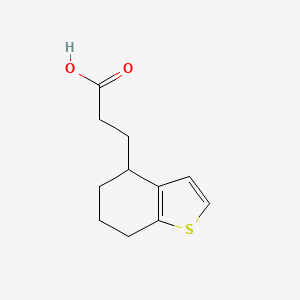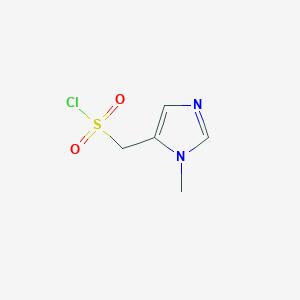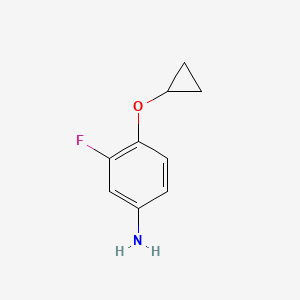
3-(4,5,6,7-Tetrahydro-1-benzothiophen-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5,6,7-Tetrahydro-1-benzothiophen-4-yl)propanoic acid is a chemical compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol . This compound is characterized by the presence of a benzothiophene ring, which is a sulfur-containing heterocycle, and a propanoic acid group. It is used primarily in research and development due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(4,5,6,7-Tetrahydro-1-benzothiophen-4-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the chemoselective reduction of 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid using triethylsilane (Et3SiH) and iodine (I2) as reducing agents . This method is characterized by its high selectivity and efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(4,5,6,7-Tetrahydro-1-benzothiophen-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzothiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4,5,6,7-Tetrahydro-1-benzothiophen-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of sulfur-containing heterocycles.
Biology: The compound is used in the study of biological processes involving sulfur-containing compounds.
Medicine: Research into potential therapeutic applications, such as the development of new drugs, often involves this compound.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 3-(4,5,6,7-Tetrahydro-1-benzothiophen-4-yl)propanoic acid involves its interaction with molecular targets and pathways in biological systems. The benzothiophene ring can interact with various enzymes and receptors, potentially modulating their activity. The propanoic acid group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
3-(4,5,6,7-Tetrahydro-1-benzothiophen-4-yl)propanoic acid can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydro-1-benzothiophene: This compound lacks the propanoic acid group and has different chemical properties and reactivity.
3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid: This compound has a methyl group instead of a propanoic acid group, leading to differences in reactivity and applications.
The uniqueness of this compound lies in its combination of a benzothiophene ring and a propanoic acid group, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C11H14O2S |
|---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
3-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)propanoic acid |
InChI |
InChI=1S/C11H14O2S/c12-11(13)5-4-8-2-1-3-10-9(8)6-7-14-10/h6-8H,1-5H2,(H,12,13) |
InChI Key |
NIUHCCZIOKFWPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)SC=C2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B13253608.png)
![4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B13253610.png)
![(1-Methoxybutan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13253617.png)


![1-[(5-Bromofuran-3-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13253627.png)
![1-[(2-Amino-3-methylpentyl)oxy]-2-fluorobenzene](/img/structure/B13253632.png)
![Hexyl[1-(5-methylfuran-2-yl)ethyl]amine](/img/structure/B13253638.png)
![2-[1-(Azetidin-3-yl)-2-chloro-1H-imidazol-5-yl]acetonitrile](/img/structure/B13253644.png)
![2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine](/img/structure/B13253645.png)
![7-Aminospiro[4.5]decan-8-one](/img/structure/B13253649.png)

![2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol](/img/structure/B13253669.png)
